N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]ethenyl]phenyl]acetamide
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Overview
Description
N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone in the presence of a catalytic amount of glacial acetic acid under reflux conditions . The reaction mixture is heated for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, triazoline derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N-{4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL}ACETAMIDE is unique due to its specific combination of a hydroxyphenyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[4-[(E)-2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O2/c1-12(23)19-14-9-6-13(7-10-14)8-11-17-20-18(22-21-17)15-4-2-3-5-16(15)24/h2-11,24H,1H3,(H,19,23)(H,20,21,22)/b11-8+ |
InChI Key |
RXIKLIZQXCALFX-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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